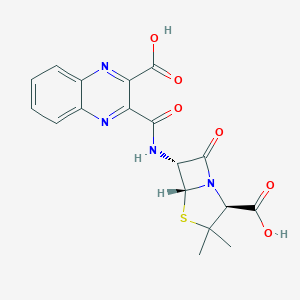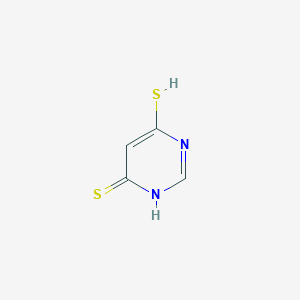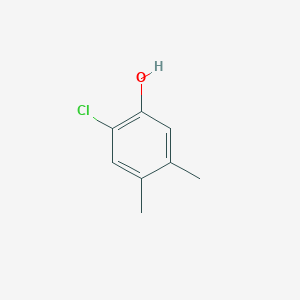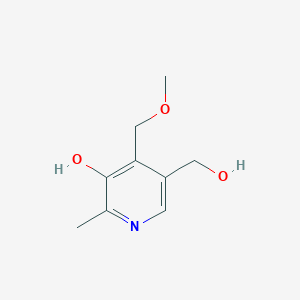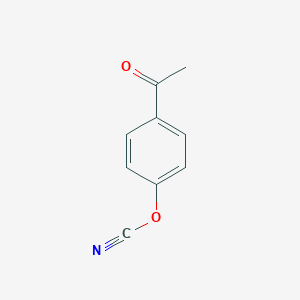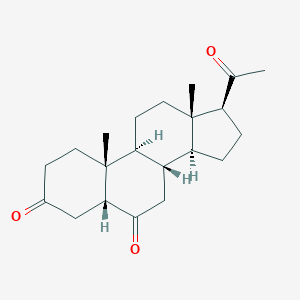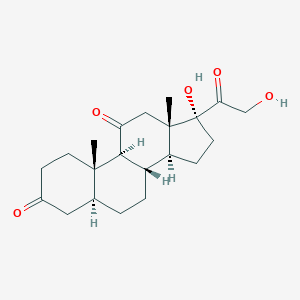
4,5alpha-Dihydrocortisone
Overview
Description
4,5alpha-Dihydrocortisone is the 5alpha-stereoisomer of 4, 5-dihydrocortisone . It is a 3-oxo-5alpha-steroid, a primary alpha-hydroxy ketone, and a 4, 5-dihydrocortisone .
Synthesis Analysis
A liquid chromatography-MSn (LC-MSn) methodology was developed for the determination of free cortisol and its 15 endogenous metabolites, including 4,5alpha-Dihydrocortisone . The method was successfully applied to the urine of 50 healthy subjects .Molecular Structure Analysis
The molecular formula of 4,5alpha-Dihydrocortisone is C21H30O5 . The molecular weight is 362.5 g/mol . The IUPAC name is (5S,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione .Chemical Reactions Analysis
4,5alpha-Dihydrocortisone is formed from cortisone by 5β-reductase .Physical And Chemical Properties Analysis
The molecular weight of 4,5alpha-Dihydrocortisone is 362.5 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 2 .Scientific Research Applications
Steroid Reductive Metabolism in Hypertensive Syndrome
A study by Ulick, Ramirez, and New (1977) explored a juvenile hypertensive syndrome with abnormal steroid metabolism, finding an increase in 5alpha- relative to 5beta-metabolites in the 4,5-dihydro fraction, suggesting a possible etiological relationship with the patient's hypertensive disorder (Ulick, Ramirez, & New, 1977).
Adrenocortical Steroid Metabolism in Human Tissues
Research by Meigs and Engel (1961) on adrenocortical steroid metabolism in human liver and placenta noted the conversion of cortisone to 5β-dihydrocortisone, among other metabolites, highlighting the complex interconversions of corticosteroids in human tissues (Meigs & Engel, 1961).
Corticosteroids in Sportsmen
A study by Rivero-Marabé et al. (2001) developed a method for determining natural corticosteroids, including 5beta-dihydrocortisone, in urine samples from sportsmen, using chromatography and mass spectrometry. This research contributes to anti-doping efforts in sports (Rivero-Marabé et al., 2001).
Mineralocorticoid Activity of Steroids
Sekihara, Island, and Liddle (1978) evaluated the mineralocorticoid activity of various steroids, including 5alpha-dihydrocortisone, in adrenalectomized rats. Their findings indicate that the reduction of the 4.5 double bond in delta4-3-ketosteroids diminishes mineralocorticoid activity (Sekihara, Island, & Liddle, 1978).
Safety and Hazards
properties
IUPAC Name |
(5S,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14-,15-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLWEYIBFOLMEM-FZPGBCFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5alpha-Dihydrocortisone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



